6-Methylheptane-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylheptane-2,3-dione, also known as 6-Methyl-2,4-heptanedione, is an organic compound with the molecular formula C8H14O2. It is a beta-diketone, characterized by the presence of two ketone groups at the 2nd and 4th positions of the heptane chain, with a methyl group attached to the 6th carbon. This compound is a clear, colorless to pale yellow liquid and is used as a multipurpose intermediate in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Methylheptane-2,3-dione can be synthesized through various organic synthesis methods. One common method involves the reaction of isovaleryl chloride with acetone in the presence of a base, such as sodium hydroxide, to form the desired diketone. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to achieve high efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 6-Methylheptane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to achieve substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-Methylheptane-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: It serves as a precursor for the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methylheptane-2,3-dione involves its interaction with molecular targets, such as enzymes and receptors. The diketone groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions allows it to participate in diverse chemical processes .
Comparison with Similar Compounds
2,4-Heptanedione: Similar in structure but lacks the methyl group at the 6th position.
2,2,6,6-Tetramethyl-3,5-heptanedione: A more heavily substituted diketone with different reactivity and applications
Uniqueness: 6-Methylheptane-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group at the 6th position influences its steric and electronic characteristics, making it suitable for specific applications that other diketones may not fulfill .
Properties
CAS No. |
6584-78-7 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6-methylheptane-2,3-dione |
InChI |
InChI=1S/C8H14O2/c1-6(2)4-5-8(10)7(3)9/h6H,4-5H2,1-3H3 |
InChI Key |
AAXZUVHMTFZSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.